molecular formula C15H23NO B13944055 2-(Dimethylaminomethyl)-1-phenylcyclohexanol CAS No. 62893-48-5

2-(Dimethylaminomethyl)-1-phenylcyclohexanol

Cat. No.: B13944055
CAS No.: 62893-48-5
M. Wt: 233.35 g/mol
InChI Key: WQORSXSMHRZJRV-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)-1-phenylcyclohexanol is an organic compound that features a cyclohexanol core with a phenyl group and a dimethylaminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-1-phenylcyclohexanol typically involves the reaction of cyclohexanone with benzyl chloride in the presence of a base to form 1-phenylcyclohexanol. This intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-1-phenylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the dimethylaminomethyl group.

Scientific Research Applications

2-(Dimethylaminomethyl)-1-phenylcyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethyl)-1-phenylcyclohexanol involves its interaction with various molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylaminomethyl)phenol: Similar structure but with a phenol group instead of a cyclohexanol core.

    2-(Dimethylaminomethyl)benzyl alcohol: Features a benzyl alcohol group instead of a cyclohexanol core.

    2-(Dimethylaminomethyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-(Dimethylaminomethyl)-1-phenylcyclohexanol is unique due to the combination of its cyclohexanol core, phenyl group, and dimethylaminomethyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62893-48-5

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-16(2)12-14-10-6-7-11-15(14,17)13-8-4-3-5-9-13/h3-5,8-9,14,17H,6-7,10-12H2,1-2H3

InChI Key

WQORSXSMHRZJRV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC=CC=C2)O

Origin of Product

United States

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